N-ACETYL-beta-D-GLUCOSAMINE

Description

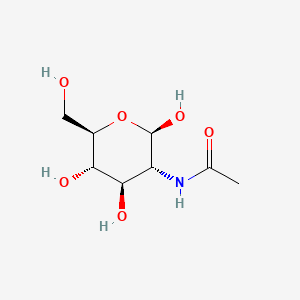

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-FMDGEEDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045979 | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14131-68-1, 72-87-7 | |

| Record name | β-N-Acetylglucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranose, 2-(acetylamino)-2-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-beta-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-.BETA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P59336F68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-N-Acetylglucosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000803 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Roles of N-Acetyl-β-D-Glucosamine in Mammalian Biology: A Technical Guide for Researchers

Abstract

N-acetyl-β-D-glucosamine (NAG) is a fundamentally important amino sugar in mammalian physiology. Far from being a mere structural component, NAG is a critical regulator of a vast array of cellular processes, primarily through its role as the substrate for the dynamic post-translational modification, O-linked β-N-acetylglucosamine (O-GlcNAc) signaling, and as a key building block of complex carbohydrates. This technical guide provides an in-depth exploration of the biological functions of NAG in mammals, designed for researchers, scientists, and drug development professionals. We will delve into the metabolic pathways that govern NAG availability, the profound impact of O-GlcNAcylation on cellular signaling, and the broader implications of NAG in health and disease, including immunity, neurodegeneration, and cancer. This guide will further provide detailed, field-proven experimental protocols to empower researchers to investigate the multifaceted roles of this critical molecule.

Introduction: Beyond a Simple Sugar

N-acetyl-β-D-glucosamine is an amide derivative of the monosaccharide glucose and serves as a vital intersection point for cellular metabolism, signaling, and structure.[1] Its biological significance stems from two primary roles: as the sole substrate for the dynamic and ubiquitous post-translational modification known as O-GlcNAcylation, and as a fundamental constituent of glycosaminoglycans (GAGs), proteoglycans, and other glycoconjugates that form the extracellular matrix and cell surface structures.[2] The intricate balance of NAG metabolism and utilization is paramount for cellular homeostasis, and its dysregulation is increasingly implicated in a spectrum of pathological conditions.

The Metabolic Crossroads: The Hexosamine Biosynthetic Pathway

The intracellular availability of NAG is tightly regulated by the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce the high-energy donor substrate for glycosylation reactions, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3]

The HBP begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). Subsequent enzymatic steps lead to the formation of UDP-GlcNAc. The flux through the HBP is highly sensitive to the nutrient status of the cell, making O-GlcNAcylation a critical sensor of cellular energy levels.[4]

Visualizing the Hexosamine Biosynthetic Pathway

Caption: The Hexosamine Biosynthetic Pathway integrates various metabolic inputs to produce UDP-GlcNAc.

Metabolic Flux Analysis of NAG

Understanding the dynamics of NAG metabolism is crucial for elucidating its role in cellular physiology. Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glucose or ¹⁵N-labeled glutamine, allows for the quantitative measurement of the flow of metabolites through the HBP and other related pathways.[5][6]

Experimental Protocol: ¹³C-Metabolic Flux Analysis for UDP-GlcNAc Synthesis

-

Cell Culture and Labeling: Culture mammalian cells in a defined medium. Replace the standard glucose with [U-¹³C₆]-glucose and allow the cells to reach metabolic steady state (typically 24-48 hours).

-

Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the extract.

-

Sample Preparation: Centrifuge the extract to pellet cellular debris. Dry the supernatant under a stream of nitrogen.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment in UDP-GlcNAc and its precursors.

-

Data Analysis: Utilize specialized software to calculate the fractional contribution of the labeled substrate to the product pool and determine the metabolic fluxes through the HBP.

O-GlcNAcylation: A Dynamic Regulator of Cellular Function

O-GlcNAcylation is a reversible post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[7] This process is catalyzed by a single, highly conserved enzyme, O-GlcNAc transferase (OGT), while the removal of O-GlcNAc is mediated by O-GlcNAcase (OGA).[4] The dynamic interplay between OGT and OGA allows for rapid and sensitive responses to cellular cues.

O-GlcNAcylation in Cellular Signaling

O-GlcNAcylation plays a pivotal role in regulating a multitude of signaling pathways, often in a complex interplay with phosphorylation.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. O-GlcNAcylation of the p65/RelA subunit of NF-κB has been shown to enhance its transcriptional activity.[8][9] Specifically, O-GlcNAcylation at Thr-352 of p65 can decrease its binding to the inhibitory protein IκBα, promoting its nuclear translocation and activation of target genes.[4][10]

Visualizing O-GlcNAcylation in NF-κB Signaling

Caption: O-GlcNAcylation of the p65 subunit of NF-κB enhances its nuclear translocation and transcriptional activity.

O-GlcNAcylation is a critical negative regulator of the insulin signaling pathway.[11] Many key components of this pathway, including the insulin receptor substrate-1 (IRS-1), PI3K, and Akt, are subject to O-GlcNAcylation.[12] Increased flux through the HBP, often observed in hyperglycemic conditions, leads to hyper-O-GlcNAcylation of these signaling molecules, which can impair their phosphorylation and downstream signaling, contributing to insulin resistance.[13]

Visualizing O-GlcNAcylation in Insulin Signaling

Caption: O-GlcNAcylation of key insulin signaling proteins like IRS-1 and Akt can inhibit their activity.

Experimental Protocols for Studying O-GlcNAcylation

A variety of robust techniques are available to detect, quantify, and map O-GlcNAcylation on proteins of interest.

This is a fundamental technique to assess the O-GlcNAcylation status of a specific protein.[14][15]

Step-by-Step Protocol:

-

Cell Lysis: Lyse cells in a buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve the O-GlcNAc modification.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to the protein of interest, followed by precipitation with protein A/G beads.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the immunoprecipitated protein from the beads.

-

SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an O-GlcNAc-specific antibody (e.g., RL2 or CTD110.6).

This powerful technique allows for the sensitive detection and enrichment of O-GlcNAcylated proteins.[7][16] It utilizes a mutant galactosyltransferase (Y289L GalT1) to transfer a modified galactose analog, containing a bioorthogonal handle (e.g., an azide), onto O-GlcNAc residues. This handle can then be reacted with a corresponding probe (e.g., an alkyne-biotin) via click chemistry.

Visualizing the Chemoenzymatic Labeling Workflow

Sources

- 1. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biofgreat.org [biofgreat.org]

- 4. Deciphering the functions of O-GlcNAc glycosylation in the brain: The role of site-specific quantitative O-GlcNAcomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Deciphering the Functions of O-GlcNAc Glycosylation in the Brain: The Role of Site-Specific Quantitative O-GlcNAcomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. O-GlcNAcylation regulates dopamine neuron function, survival and degeneration in Parkinson disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A pilot study of N‐acetyl glucosamine, a nutritional substrate for glycosaminoglycan synthesis, in paediatric chronic inflammatory bowel disease | Semantic Scholar [semanticscholar.org]

- 11. Differential effects of glucose and N-acetylglucosamine on genome instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Increasing O-GlcNAcylation is neuroprotective in young and aged brains after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ffhdj.com [ffhdj.com]

- 15. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crucible: An In-depth Technical Guide to N-Acetyl-β-D-Glucosamine Metabolism in Human Cells

Preamble: The Significance of a Single Sugar Amide

N-acetyl-β-D-glucosamine (GlcNAc) is far more than a simple monosaccharide derivative within the intricate landscape of human cellular metabolism. It is a critical nexus, integrating nutrient status with fundamental cellular processes. As the primary building block for the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), it fuels the vast machinery of protein glycosylation—both the N-linked glycosylation of secreted and membrane-bound proteins and the dynamic O-linked GlcNAcylation of intracellular proteins.[1][2] This latter modification, a reversible post-translational adornment of serine and threonine residues, acts as a nutrient sensor and a key regulator of signaling pathways, analogous to phosphorylation.[3][4] Dysregulation of GlcNAc metabolism is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making a thorough understanding of its metabolic pathways paramount for researchers, scientists, and drug development professionals.[5][6] This guide provides a comprehensive technical overview of GlcNAc metabolism, from its entry into the cell to its ultimate fate, with a focus on the underlying principles of experimental investigation.

I. The Two Arms of UDP-GlcNAc Synthesis: De Novo and Salvage Pathways

Human cells maintain their crucial pool of UDP-GlcNAc through two interconnected pathways: the de novo Hexosamine Biosynthetic Pathway (HBP) and the GlcNAc Salvage Pathway.

The Hexosamine Biosynthetic Pathway (HBP): Building from Scratch

The HBP is the primary route for UDP-GlcNAc synthesis, integrating inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[7] This pathway shunts a small but significant fraction (approximately 2-5%) of glucose from glycolysis to produce this vital nucleotide sugar.[8]

The key enzymatic steps of the HBP are as follows:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT) : This is the rate-limiting enzyme of the HBP. It catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate and glutamate.[8]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1) : This enzyme acetylates glucosamine-6-phosphate using acetyl-CoA as the donor, forming N-acetylglucosamine-6-phosphate (GlcNAc-6-P).

-

N-acetylglucosamine-phosphate mutase (AGM1) : AGM1 catalyzes the isomerization of GlcNAc-6-P to N-acetylglucosamine-1-phosphate (GlcNAc-1-P).

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) : In the final step, UAP1/AGX1 combines GlcNAc-1-P with UTP to produce UDP-GlcNAc and pyrophosphate.

Figure 2: The N-acetyl-β-D-glucosamine (GlcNAc) Salvage Pathway.

II. Experimental Methodologies for Interrogating GlcNAc Metabolism

A robust understanding of GlcNAc metabolism relies on a suite of well-designed and meticulously executed experiments. The following section details key protocols, emphasizing the rationale behind each step and the importance of self-validating controls.

Quantification of Intracellular UDP-GlcNAc

Accurate measurement of the intracellular UDP-GlcNAc pool is fundamental to understanding the activity of the HBP and salvage pathways. Several methods are available, each with its own advantages and considerations.

2.1.1 Enzymatic Microplate Assay

This method offers a sensitive and relatively high-throughput approach for quantifying UDP-GlcNAc. [9]

-

Principle : The assay leverages the enzymatic activity of O-GlcNAc transferase (OGT) to transfer GlcNAc from UDP-GlcNAc in a sample to a peptide substrate immobilized on a microplate. The resulting O-GlcNAcylated peptide is then detected immunologically. [9]

-

Step-by-Step Protocol :

-

Metabolite Extraction :

-

Rapidly quench cellular metabolism by washing cells with ice-cold PBS and then adding ice-cold 80% methanol. [1] * Scrape and collect the cell lysate.

-

Perform a phase separation by adding water and chloroform. The polar metabolites, including UDP-GlcNAc, will be in the upper aqueous phase. [4] 2. Plate Coating : Coat a high-binding 384-well microplate with an O-GlcNAc-acceptor peptide-BSA complex. [10] 3. Enzymatic Reaction :

-

Prepare a standard curve with known concentrations of UDP-GlcNAc.

-

In separate wells, add the extracted cellular metabolites.

-

Add a reaction mixture containing recombinant OGT. To account for potential inhibition by other nucleotides, a phosphatase can be included to degrade them. [11] * Incubate to allow the O-GlcNAcylation reaction to proceed.

-

-

Immunodetection :

-

Wash the plate to remove unbound reagents.

-

Add a primary antibody that specifically recognizes the O-GlcNAc modification.

-

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chemifluorescent HRP substrate and measure the signal using a microplate reader. [3] 5. Data Analysis : Quantify the UDP-GlcNAc concentration in the samples by comparing their signal to the standard curve.

-

-

-

Causality and Self-Validation :

-

Rapid Quenching : This is critical to prevent the enzymatic degradation of UDP-GlcNAc, ensuring that the measured levels reflect the in vivo state. [3] * Standard Curve : Essential for accurate quantification.

-

No-Enzyme Control : A reaction without OGT should be included to assess background signal.

-

Spike-in Recovery : Adding a known amount of UDP-GlcNAc to a sample extract can validate the extraction efficiency and check for matrix effects.

-

2.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the absolute quantification of UDP-GlcNAc and other HBP intermediates. [12][13]

-

Principle : Cellular extracts are separated by liquid chromatography, and the molecules are then ionized and detected by a mass spectrometer. By using a stable isotope-labeled internal standard, precise quantification can be achieved.

-

Step-by-Step Protocol :

-

Metabolite Extraction : As described for the enzymatic assay.

-

Chromatographic Separation :

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of polar HBP metabolites. [1] * Employ a gradient of acetonitrile and an aqueous buffer to elute the metabolites.

-

-

Mass Spectrometry :

-

Perform analysis in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for UDP-GlcNAc and an internal standard (e.g., ¹³C-labeled UDP-GlcNAc). [4] 4. Data Analysis : Quantify UDP-GlcNAc by comparing the peak area of the analyte to that of the internal standard.

-

-

-

Causality and Self-Validation :

-

Internal Standard : The use of a stable isotope-labeled internal standard is crucial for correcting for variations in extraction efficiency and instrument response.

-

Chromatographic Resolution : Ensure that UDP-GlcNAc is well-separated from its epimer, UDP-GalNAc, which has the same mass. [14]

Cell Line UDP-GlcNAc Concentration (pmol/10^6 cells) 293T 60 NIH/3T3 120 HCT116 200 AML12 350 Hepa1-6 400 HeLa 520 Primary Mouse Fibroblasts 80 Table 1: Representative Intracellular UDP-GlcNAc Concentrations in Various Mammalian Cell Lines. [13]

-

N-Acetylglucosamine Kinase (NAGK) Activity Assay

Measuring the enzymatic activity of NAGK is key to understanding the flux through the salvage pathway. A coupled spectrophotometric assay is a common and reliable method. [5]

-

Principle : The production of ADP by NAGK is coupled to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in NADH absorbance at 340 nm is directly proportional to the NAGK activity. [3]

-

Step-by-Step Protocol :

-

Reaction Cocktail Preparation : Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, phosphoenolpyruvate, NADH, and an excess of PK and LDH.

-

Sample Preparation : Prepare cell or tissue lysates. If necessary, purify NAGK to remove interfering enzymes.

-

Assay Initiation :

-

Add the sample (lysate or purified enzyme) to the reaction cocktail.

-

Initiate the reaction by adding the substrate, N-acetylglucosamine.

-

-

Spectrophotometric Measurement : Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis : Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. One unit of NAGK activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

-

-

Causality and Self-Validation :

-

No-Substrate Control : A reaction without GlcNAc should show no change in absorbance, confirming that the activity is substrate-dependent.

-

No-Enzyme Control : A reaction without the enzyme sample should also show no activity.

-

Enzyme Titration : Perform the assay with varying amounts of the enzyme sample to ensure that the measured activity is within the linear range of the assay. [5]

Enzyme Source Substrate Apparent Km (mM) Rat Liver N-acetyl-D-glucosamine 0.06 Rat Liver N-acetyl-D-mannosamine 0.95 Rat Liver D-glucose 600 Rat Kidney N-acetyl-D-glucosamine 0.04 Rat Kidney N-acetyl-D-mannosamine 1.0 Rat Kidney D-glucose 410 Table 2: Apparent Michaelis-Menten Constants (Km) for N-acetyl-D-glucosamine Kinase from Rat Tissues. [15][16]

-

Metabolic Flux Analysis using Isotopic Labeling

To understand the dynamic flow of metabolites through the HBP, stable isotope tracing is the gold standard. [14][17]

-

Principle : Cells are cultured in the presence of a stable isotope-labeled substrate, such as [U-¹³C₆]glucose. The incorporation of the ¹³C label into HBP intermediates is then measured by LC-MS/MS. The pattern and rate of label incorporation provide a quantitative measure of the metabolic flux. [18]

-

Step-by-Step Protocol :

-

Cell Culture : Culture cells in a medium where the standard glucose is replaced with [U-¹³C₆]glucose.

-

Time Course Sampling : Harvest cells at different time points to monitor the kinetics of label incorporation.

-

Metabolite Extraction and LC-MS/MS Analysis : Follow the protocol for UDP-GlcNAc quantification, but in this case, monitor the mass isotopologues of the HBP intermediates (e.g., M+6 for GlcNAc-6-P derived from [U-¹³C₆]glucose). [17] 4. Data Analysis and Modeling : Use specialized software to fit the isotopic labeling data to a metabolic model of the HBP. This allows for the calculation of the absolute or relative flux through the pathway. [19]

-

Figure 3: Workflow for Metabolic Flux Analysis using Isotopic Labeling.

-

Causality and Self-Validation :

-

Isotopic Steady State : Ensure that the labeling of the precursor pools has reached a steady state for accurate flux calculations in stationary MFA. [19] * Parallel Labeling Experiments : Using different isotopic tracers (e.g., labeled glutamine) in parallel experiments can provide more constraints on the metabolic model and improve the accuracy of the flux estimates. [18] * Control Conditions : Compare the flux under experimental conditions to a well-defined control state to identify significant changes in metabolic activity.

-

III. Concluding Remarks: A Pathway of Profound Importance

The metabolic pathway of N-acetyl-β-D-glucosamine is a testament to the elegant complexity of cellular regulation. Its central product, UDP-GlcNAc, is a critical molecular currency that informs the cell of its nutritional status and orchestrates a vast array of downstream processes. For researchers in basic science and drug development, a deep and practical understanding of this pathway is not merely advantageous; it is essential. The experimental approaches outlined in this guide, when executed with precision and a commitment to rigorous, self-validating controls, provide the tools necessary to unravel the subtleties of GlcNAc metabolism and its profound implications for human health and disease.

References

-

UDP-GlcNAc concentration in cultured mammalian cells (pmol/10 6 cells). ResearchGate. [Link]

-

N-acetyl-D-glucosamine Assay Manual v1.0. Athena Enzyme Systems. [Link]

-

Enzyme assay for β-N-acetylhexosaminidase. Glycoscience Protocols (GlycoPODv2). [Link]

-

The Hexosamine Biosynthesis Pathway: Regulation and Function. MDPI. [Link]

-

Product Data Sheet - NagK-8 (N-acetyl-D-glucosamine kinase, EC 2.7.1.59). Athena Enzyme Systems. [Link]

-

Flux analysis and control of the central metabolic pathways in Escherichia coli. PubMed. [Link]

-

First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart. National Institutes of Health. [Link]

-

Metabolic flux analysis. Wikipedia. [Link]

-

Technical Manual Human NAGK (N-acetylglucosamine kinase)ELISA Kit. Assay Genie. [Link]

-

The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding. PMC - PubMed Central. [Link]

-

Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts. PMC - PubMed Central. [Link]

-

Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay. PMC - PubMed Central. [Link]

-

UDP-GlcNAc biosynthesis through hexosamine biosynthesis and salvage pathways. ResearchGate. [Link]

-

Isotope Tracing Untargeted Metabolomics Reveals Macrophage Polarization-State-Specific Metabolic Coordination across Intracellular Compartments. Cell Press. [Link]

-

NAGK - N-acetyl-D-glucosamine kinase - Homo sapiens (Human). UniProt. [Link]

-

β-N-Acetylglucosaminidase Activity Assay Kit (Colorimetric). AMSBIO. [Link]

-

Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation. PubMed Central. [Link]

-

Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling. PMC - PubMed Central. [Link]

-

NAGK - N-acetyl-D-glucosamine kinase - Homo sapiens (Human) | UniProtKB | UniProt. UniProt. [Link]

-

Guidelines for Validation of Next-Generation Sequencing-Based Oncology Panels: A Joint Consensus Recommendation of the Association for Molecular Pathology and College of American Pathologists. PubMed. [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. PMC - PubMed Central. [Link]

-

N-acetyl-D-glucosamine kinase. Wikipedia. [Link]

-

Two alternative 13 C-glucose-tracing strategies for analysis of... ResearchGate. [Link]

-

Model-based design of experiments for cellular processes. PubMed. [Link]

-

Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. National Institutes of Health. [Link]

-

Kinetic characterization of N-acetyl-D-glucosamine kinase from rat liver and kidney. PubMed. [Link]

-

The hexosamine biosynthetic pathway showing the overall biosynthesis of... ResearchGate. [Link]

-

Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants. Frontiers. [Link]

-

Glutamine deprivation triggers NAGK-dependent hexosamine salvage. eLife. [Link]

-

The Hexosamine Biosynthesis Pathway: Regulation and Function. PMC - PubMed Central. [Link]

-

Glutamine deprivation triggers NAGK-dependent hexosamine salvage. PubMed Central. [Link]

-

Analysis and design of single-cell experiments to harvest fluctuation information while rejecting measurement noise. National Institutes of Health. [Link]

-

Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Rockland. [Link]

-

Using Design-of-Experiments (DoE) and automation for cell culture optimization. YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. athenaes.com [athenaes.com]

- 4. biosynsis.com [biosynsis.com]

- 5. athenaes.com [athenaes.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Data Acquisition and Analysis of Derivatized Hexose/Glucose by LC-QQQ-MS [protocols.io]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]

- 12. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. mdpi.com [mdpi.com]

- 17. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

The Ser/Thr-GlcNAc Nexus: A Technical Guide to O-GlcNAcylation for Researchers and Drug Development Professionals

Abstract

O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification (PTM) of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins. Unlike complex glycosylation, O-GlcNAcylation involves the attachment of a single sugar moiety, N-acetylglucosamine (GlcNAc), and is regulated by a simple enzymatic pair: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA). This modification acts as a crucial nutrient sensor, integrating metabolic inputs from glucose, amino acid, fatty acid, and nucleotide pathways. Its profound influence on protein function, stability, and localization places O-GlcNAcylation at the heart of numerous cellular processes, including signal transduction, transcription, and cell cycle control. Dysregulation of this "sugar switch" is increasingly implicated in the pathophysiology of major human diseases such as cancer, diabetes, and neurodegenerative disorders. This guide provides an in-depth technical overview of the O-GlcNAc cycle, from its metabolic origins to its functional consequences. We will delve into the core methodologies for the detection, analysis, and manipulation of O-GlcNAcylation, offering field-proven insights and detailed protocols for researchers. Furthermore, we will explore the burgeoning landscape of therapeutic targeting of the O-GlcNAc pathway, providing a critical resource for scientists and drug development professionals aiming to harness this pivotal modification for novel therapeutic strategies.

The O-GlcNAc Cycle: A Dynamic Regulator of Cellular Homeostasis

The O-GlcNAc modification is a reversible process, with its levels tightly controlled by the concerted action of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1] This dynamic cycling allows for rapid and sensitive responses to cellular cues.

The Hexosamine Biosynthetic Pathway (HBP): Fueling O-GlcNAcylation

The substrate for OGT, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the final product of the hexosamine biosynthetic pathway (HBP).[2] The HBP integrates several major metabolic pathways, positioning O-GlcNAcylation as a key sensor of the cell's metabolic state.[3] Typically, 2-5% of cellular glucose enters the HBP.

The key steps of the HBP are as follows:

-

Glucose-6-phosphate is converted to fructose-6-phosphate .

-

The rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT) , converts fructose-6-phosphate and glutamine to glucosamine-6-phosphate .[4]

-

A series of enzymatic reactions involving acetyl-CoA and UTP ultimately yields UDP-GlcNAc .[5]

Salvage pathways can also contribute to the UDP-GlcNAc pool by utilizing glucosamine and N-acetylglucosamine.[6]

The "Writer" and "Eraser": OGT and OGA

Remarkably, a single pair of enzymes controls the entire O-GlcNAc cycle for thousands of protein substrates.[7]

-

O-GlcNAc Transferase (OGT): This enzyme, often referred to as the "writer," catalyzes the transfer of GlcNAc from UDP-GlcNAc to the hydroxyl group of serine or threonine residues on target proteins.[8] OGT exists in several isoforms with distinct localizations, including the nucleus, cytoplasm, and mitochondria, allowing for compartmentalized regulation.[9]

-

O-GlcNAcase (OGA): The "eraser," OGA, is a glycoside hydrolase that removes the O-GlcNAc modification from proteins.[4] Like OGT, OGA is also found in the nucleus and cytoplasm.[10]

The dynamic interplay between OGT and OGA ensures that O-GlcNAcylation is a highly responsive and reversible modification, akin to phosphorylation.[11]

Functional Consequences of O-GlcNAcylation

O-GlcNAcylation impacts a vast array of cellular processes by modulating the function of its target proteins. Over 9,000 proteins in humans have been identified as being O-GlcNAcylated.[11]

-

Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a dynamic interplay. This "yin-yang" relationship can be either competitive or cooperative, adding a complex layer of regulation to signaling pathways.[1][11]

-

Regulation of Transcription and Epigenetics: Many transcription factors, co-factors, and chromatin-modifying enzymes are O-GlcNAcylated, influencing gene expression.[11]

-

Protein Stability and Localization: O-GlcNAcylation can alter protein conformation, affecting protein-protein interactions, subcellular localization, and stability by protecting from or promoting degradation.[11]

-

Enzyme Activity: The addition of the bulky GlcNAc moiety can directly impact the catalytic activity of enzymes.[11]

Methodologies for Studying O-GlcNAcylation: A Practical Guide

Investigating the role of O-GlcNAcylation requires a robust toolkit of methodologies. This section provides an overview and detailed protocols for key experimental approaches.

Detection of O-GlcNAcylated Proteins

Western blotting is a fundamental technique for detecting global or protein-specific O-GlcNAcylation.

Protocol: Western Blotting for O-GlcNAcylated Proteins

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM PUGNAc or 1 µM Thiamet-G) to preserve the O-GlcNAc modification.[12]

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

SDS-PAGE and Transfer:

-

Separate 20-50 µg of protein lysate on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2) or a protein-specific antibody overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

This powerful technique allows for the visualization and enrichment of O-GlcNAcylated proteins by introducing a bioorthogonal handle.

Protocol: Metabolic Labeling and Click Chemistry

-

Metabolic Labeling:

-

Cell Lysis:

-

Lyse cells as described in the Western blotting protocol.

-

-

Click Reaction:

-

To the cell lysate, add a fluorescent or biotin-conjugated alkyne or azide probe, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).[8]

-

Incubate for 1-2 hours at room temperature to covalently link the probe to the metabolically incorporated sugar.

-

-

Analysis:

-

Proteins labeled with a fluorescent probe can be visualized directly by in-gel fluorescence.

-

Biotin-labeled proteins can be detected by Western blotting with streptavidin-HRP or used for enrichment.[12]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. probechem.com [probechem.com]

- 4. Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. MK-8719 | O-GlcNAcase (OGA) inhibitor (EC50 = 52.7 nM) |Treatment for Tauopathies. | CAS 1382799-40-7 | InvivoChem [invivochem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery and clinical translation of ceperognastat, an O‐GlcNAcase (OGA) inhibitor, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Synthesis of N-Acetyl-β-D-glucosamine from Chitin: A Methodological Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for a Green Synthesis Route

N-Acetyl-β-D-glucosamine (GlcNAc), a monosaccharide derivative of glucose, is a cornerstone molecule with profound implications in pharmaceuticals, nutraceuticals, and cosmetics.[1][2] It is a fundamental component of essential biopolymers like hyaluronic acid and keratin sulfate and serves as the monomeric unit of chitin.[1] Traditionally, the production of GlcNAc has relied on the acid hydrolysis of chitin, a process fraught with environmental concerns, low yields (often below 65%), and the generation of significant acidic waste.[1][2][3] The enzymatic pathway, leveraging the specificity and efficiency of chitinolytic enzymes, presents a sustainable, high-yield, and environmentally benign alternative. This guide provides a comprehensive, field-proven methodology for the enzymatic conversion of chitin into high-purity GlcNAc, grounded in scientific first principles and validated protocols.

The Substrate: Understanding Chitin's Recalcitrance

Chitin, the second most abundant biopolymer after cellulose, is a linear polymer of β-1,4-linked N-acetyl-D-glucosamine units.[4] Its utility as a substrate is dictated by its allomorphic form and crystalline structure.

-

α-Chitin: The most abundant form, found in crustacean shells (crabs, shrimp) and insect exoskeletons. It possesses a highly crystalline and compact structure due to strong intermolecular hydrogen bonding, making it notoriously resistant to enzymatic degradation.[1][5]

-

β-Chitin: Found in squid pens, it has weaker intermolecular forces.[1] This structural distinction renders β-chitin more susceptible to enzymatic hydrolysis and is often the preferred substrate for achieving higher GlcNAc yields in shorter reaction times.[1][3]

-

γ-Chitin: A less common form found in fungi and yeast.

The primary obstacle in enzymatic hydrolysis is the low accessibility of β-glycosidic bonds within the crystalline chitin matrix.[1] Therefore, a pretreatment step to disrupt this crystallinity is not merely beneficial; it is essential for an economically viable process.

Deconstruction of the Crystalline Barrier: Essential Pretreatment Strategies

The goal of pretreatment is to increase the surface area and reduce the crystallinity of chitin, thereby enhancing enzyme accessibility. The choice of method is a critical experimental decision that balances efficacy with process complexity and environmental impact.

| Pretreatment Method | Mechanism of Action | Advantages | Disadvantages |

| Mechanical Milling | Reduces particle size and disrupts crystalline structure through physical force (e.g., ball milling).[6] | Environmentally friendly, solvent-free. | Energy-intensive; may not achieve complete amorphization. |

| Acid Swelling | Uses acids (e.g., HCl, H₃PO₄) to swell the chitin structure, breaking hydrogen bonds and increasing porosity.[7] | Highly effective at decrystallization. | Requires careful acid removal and generates waste; potential for partial hydrolysis.[7] |

| Microwave Irradiation | Rapid and uniform heating disrupts the chitin structure, facilitating subsequent hydrolysis.[8] | Fast, efficient, and can be combined with other methods. | Requires specialized equipment; process optimization is crucial.[8] |

| Bacterial Fermentation | Utilizes chitinolytic bacteria to biologically modify the chitin powder, reducing crystallinity and molecular weight.[9][10] | Environmentally friendly, mild conditions, produces a highly reactive substrate.[10] | Can be slower than chemical/physical methods; requires sterile conditions. |

Expert Insight: For laboratory-scale synthesis aiming for high conversion, a combination of mechanical pretreatment (e.g., ball milling to create fine powder) followed by a mild acid or biological pretreatment often yields the most reactive substrate.[6][9] Bacterial fermentation, in particular, is an elegant and green approach that can significantly enhance enzymatic hydrolysis rates by creating a fleecy, fiber-like structure with vastly increased enzyme accessibility.[9][10]

The Enzymatic Toolkit: A Synergistic Two-Stage Hydrolysis

The complete conversion of chitin to GlcNAc is a cooperative process requiring a multi-enzyme system. A crude enzyme preparation often contains the necessary components, but for a controlled and optimized process, understanding the individual roles is key.[5]

-

Chitinases (EC 3.2.1.14): These enzymes perform the initial depolymerization.

-

Endochitinases: Randomly cleave internal β-1,4-glycosidic bonds within the chitin polymer, rapidly reducing its molecular weight and generating a mixture of chitooligosaccharides (COS) of varying lengths.[4]

-

Exochitinases (or Chitobiosidases): Progressively cleave chitin chains from the non-reducing end, typically releasing chitobiose ((GlcNAc)₂) as the primary product.[11]

-

-

β-N-Acetylglucosaminidase (GlcNAcase) (EC 3.2.1.52): This exoglycosidase is responsible for the final, critical step. It hydrolyzes the chitooligosaccharides, particularly chitobiose, into the sole end-product: N-acetyl-β-D-glucosamine (GlcNAc).[2][4][12]

The synergistic action is paramount; chitinases break down the formidable polymer into manageable oligomers, which are then efficiently converted to the desired monomer by β-N-acetylglucosaminidase.[2][5][13]

Protocol Deep Dive: A Self-Validating Experimental Workflow

This protocol synthesizes findings from multiple studies to provide a robust starting point for optimization. The causality behind each parameter is explained to empower the researcher.

4.1. Materials & Reagents

-

Substrate: Pretreated chitin powder (e.g., ball-milled β-chitin from squid pen).

-

Enzyme Source: A crude enzyme preparation from a high-producing strain like Aeromonas sp., Aspergillus sp., or a commercially available chitinase/β-glucosaminidase cocktail.[4][5]

-

Buffer: 0.1 M Sodium Phosphate or Acetate buffer. The optimal pH must be determined empirically, as it is enzyme-dependent, but typically falls within pH 4.0-8.0.[4][5]

-

Reagents for Analysis: Dinitrosalicylic acid (DNS) for reducing sugar assay, GlcNAc standard for calibration, HPLC system for product quantification.[5]

4.2. Step-by-Step Methodology

-

Enzyme Activity Assay (Pre-validation):

-

Rationale: Before commencing the bulk reaction, it is critical to quantify the activity of your enzyme preparation. This establishes a baseline and ensures reproducibility.

-

Procedure: A standard chitinase assay involves incubating a known amount of enzyme with a defined substrate (e.g., 1% colloidal chitin) in the chosen buffer at a specific temperature (e.g., 45°C) for a set time (e.g., 30-60 min).[4][5] The reaction is stopped (e.g., by boiling), and the amount of reducing sugar (GlcNAc equivalents) produced is measured using the DNS method at 540 nm.[5] One unit (U) of activity is typically defined as the amount of enzyme that liberates 1 µmol of GlcNAc per minute or hour under assay conditions.[4][5]

-

-

Hydrolysis Reaction Setup:

-

Substrate Suspension: Suspend the pretreated chitin powder in the reaction buffer to a final concentration of 1-5% (w/v) (e.g., 20-40 g/L).[9][14] Higher concentrations can lead to substrate inhibition and viscosity issues.

-

Enzyme Addition: Add the enzyme cocktail based on a pre-determined enzyme-to-substrate ratio. A typical starting point is 2-20 U per gram of chitin.[4][14] An efficient approach involves first using the chitin substrate itself to purify the chitinase from a crude mixture via affinity adsorption before initiating the reaction.[14][15]

-

Incubation: Incubate the mixture in a shaking water bath or stirred-tank reactor at the optimal temperature for the enzyme system (commonly 40-55°C).[4][16] Maintain constant agitation to ensure a homogenous suspension.

-

-

Reaction Monitoring and Optimization:

-

Time Course Analysis: Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 12, 24, 48 hours). Stop the enzymatic reaction in the aliquot immediately by boiling for 5-10 minutes.

-

Quantification: Centrifuge the aliquot to pellet unreacted chitin. Analyze the supernatant for GlcNAc concentration using HPLC, which provides superior specificity compared to the DNS method. This allows for precise determination of the reaction endpoint, which can range from 6 to 48 hours or longer, depending on the system's efficiency.[5][9] Yields of 75-96% have been reported.[5][9]

-

Table of Optimized Reaction Parameters from Literature

| Enzyme Source | Substrate | Temp (°C) | pH | Time (h) | GlcNAc Yield (%) | Reference |

| Aeromonas sp. PTCC 1691 | Colloidal α-chitin | 37 | 8.0 | 24 | 79 | [5] |

| Aspergillus sp. | Milled β-chitin | 45 | 4.0 | 48 | 65 | [4][16] |

| Cellulase T. v. (crude) | β-chitin | N/A | N/A | 192 | ~76 | [1] |

| C. meiyuanensis SYBC-H1 | Fermented chitin | N/A | N/A | 6 | 96 | [9][10] |

| P. barengoltzii (cocktail) | Ball-milled chitin | 45 | 6.0 | 24 | 92.6 | [13] |

Downstream Processing: From Hydrolysate to High-Purity Product

The goal of downstream processing is to isolate GlcNAc from the reaction mixture, which contains residual enzymes, buffers, and any unreacted substrate.

-

Removal of Solids: Centrifuge the final hydrolysate at high speed (e.g., 8,000-10,000 rpm) to pellet insoluble chitin remnants and precipitated proteins. The supernatant is the product-rich fraction.[3]

-

Decolorization: Add activated charcoal to the supernatant (e.g., 1-2% w/v), stir for 30-60 minutes at room temperature, and then filter to remove the charcoal. This step removes color impurities and some soluble proteins.[4]

-

Concentration & Crystallization: Concentrate the clear filtrate using a rotary evaporator. The GlcNAc can then be crystallized from the concentrated solution, often by adding a solvent in which it is less soluble, such as ethanol.[4][15]

-

Drying and Analysis: Collect the crystals by filtration and dry them under vacuum. The final product purity should be confirmed by HPLC and its chemical structure verified by ¹H and ¹³C NMR.[3] Purities exceeding 98-99% are achievable with this method.[2][15]

Applications in Drug Development

The high-purity, naturally sourced GlcNAc produced via this enzymatic route is a valuable asset for pharmaceutical applications:

-

Osteoarthritis Treatment: GlcNAc is a precursor for glycosaminoglycans (GAGs), essential components of cartilage.[17] Its use in therapeutic formulations aims to support cartilage regeneration and joint health.[17]

-

Inflammatory Bowel Disease (IBD): It has shown efficacy in managing IBD by supporting the synthesis of the protective glycoprotein layer in the gut.[17]

-

Drug Delivery & Biomaterials: As the monomer of chitin and a precursor to hyaluronic acid, GlcNAc is fundamental in the development of biocompatible and biodegradable biomaterials for drug delivery systems, tissue engineering scaffolds, and advanced wound dressings.[18]

-

Antibiotic Adjuvant: Recent research has shown that GlcNAc can re-sensitize antibiotic-tolerant bacterial populations to β-lactam antibiotics, opening new avenues for combination therapies.[19]

Conclusion and Future Outlook

The enzymatic synthesis of N-acetyl-β-D-glucosamine from chitin is a powerful demonstration of green chemistry principles, transforming a waste biopolymer into a high-value pharmaceutical-grade chemical. The process is robust, scalable, and yields a product of exceptional purity without the harsh reagents and environmental burden of traditional acid hydrolysis. Future advancements will likely focus on the development of highly efficient, thermostable, and reusable enzyme systems through enzyme immobilization and the design of potent, single-enzyme cocktails that possess both chitinase and β-N-acetylglucosaminidase activities.[11][20][21] As the demand for natural and sustainably sourced active pharmaceutical ingredients grows, this enzymatic pathway is poised to become the gold standard for GlcNAc production.

References

- Kinetics of chitinase production. I. Chitin hydrolysis. PubMed.

- Kinetics of Hydrolysis Reaction of Chitin Oligomer by a Chitinase Purified from Bacillus subtilis. Doshisha University.

- Chitinase Kinetics. Swarthmore College.

- (PDF) Production of N-Acetyl-D-glucosamine from .BETA.Chitin by Enzymatic Hydrolysis. ResearchGate.

- Enzymatic Production of N-Acetyl-D-Glucosamine from Chitin Using Crude Enzyme Preparation of Aeromonas sp. PTCC1691. Science Alert.

-

β-N-Acetylglucosaminidase from Aspergillus nidulans which degrades chitin oligomers during autolysis. FEMS Microbiology Letters, Oxford Academic. Available at: [Link]

- What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals?. BOC Sciences.

- Beta-N-acetylglucosaminidase from Aspergillus nidulans which degrades chitin oligomers during autolysis. PubMed.

- Structural basis of chitin utilization by a GH20 β-N-acetylglucosaminidase from Vibrio campbellii strain ATCC BAA-1116. PubMed Central.

-

N-Acetylglucosamine: Production and Applications. PMC - NIH. Available at: [Link]

- Process for producing n-acetyl-d-glucosamine. Google Patents.

-

Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. MDPI. Available at: [Link]

- Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. Journal of Metals, Materials and Minerals.

-

Characterization of Chitin and Its Hydrolysis to GlcNAc and GlcN. ACS Publications. Available at: [Link]

- Kinetic Studies on Chitin Hydrolysis by Chitinases and its Effects on the Degree of Chitosan Deacetylation. ResearchGate.

-

Accelerating Enzymatic Hydrolysis of Chitin by Microwave Pretreatment. Request PDF. Available at: [Link]

- Enhancing nonspecific enzymatic hydrolysis of chitin to oligosaccharides pretreated by acid and green solvents under simultaneous microwave-radiation. PubMed.

-

An efficient enzymatic production of N-acetyl-D-glucosamine from crude chitin powders. Semantic Scholar. Available at: [Link]

- An efficient enzymatic production of N-acetyl-D-glucosamine from crude chitin powders. Semantic Scholar.

-

An efficient enzymatic production of N-acetyl-d-glucosamine from crude chitin powders. Green Chemistry (RSC Publishing). Available at: [Link]

- Enzymatic properties of β-N-acetylglucosaminidases. PubMed.

-

Biochemical Characterization and Structural Analysis of a β-N-Acetylglucosaminidase from Paenibacillus barengoltzii for Efficient Production of N-Acetyl-d-glucosamine. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

-

Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine. Green Chemistry (RSC Publishing). Available at: [Link]

- Enzymatic Modification of Native Chitin and Conversion to Specialty Chemical Products. PMC - PubMed Central.

- Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine. RSC Publishing.

- Method for separation and purification of n-acetylglucosamine. Google Patents.

-

Immobilization of chitinolytic enzymes and continuous production of N-acetylglucosamine with the immobilized enzymes. FAO AGRIS. Available at: [Link]

-

An acidic, thermostable exochitinase with β-N-acetylglucosaminidase activity from Paenibacillus barengoltzii converting chitin to N-acetyl glucosamine. PMC - PubMed Central. Available at: [Link]

- (PDF) Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. ResearchGate.

-

N-acetylglucosamine: Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

-

Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production. PMC. Available at: [Link]

- N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam. PubMed Central.

-

The Role of N-Acetyl-D-Glucosamine in Biomaterial Innovation. Stanford Chemicals. Available at: [Link]

- Production of chitinase and beta-N-acetylglucosaminidase by intestinal bacteria of Pinnipedian animals. PubMed.

Sources

- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 5. scialert.net [scialert.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhancing nonspecific enzymatic hydrolysis of chitin to oligosaccharides pretreated by acid and green solvents under simultaneous microwave-radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Enzymatic hydrolysis of chitin pretreated by bacterial fermentation to obtain pure N-acetyl-d-glucosamine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Biochemical purification and characterization of a truncated acidic, thermostable chitinase from marine fungus for N-acetylglucosamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic properties of β-N-acetylglucosaminidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An acidic, thermostable exochitinase with β-N-acetylglucosaminidase activity from Paenibacillus barengoltzii converting chitin to N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An efficient enzymatic production of N-acetyl-d-glucosamine from crude chitin powders - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals? - Pioneer [pioneerbioinc.com]

- 18. nbinno.com [nbinno.com]

- 19. N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam - PMC [pmc.ncbi.nlm.nih.gov]

- 20. EP0882137A1 - Process for producing n-acetyl-d-glucosamine - Google Patents [patents.google.com]

- 21. Immobilization of chitinolytic enzymes and continuous production of N-acetylglucosamine with the immobilized enzymes [agris.fao.org]

A Technical Guide to the Chemical Synthesis of N-Acetyl-β-D-glucosamine

Introduction: The Significance of N-Acetyl-β-D-glucosamine

N-Acetyl-β-D-glucosamine (GlcNAc) is a pivotal monosaccharide amide of glucose. As the monomeric unit of chitin, the second most abundant polysaccharide after cellulose, its availability is vast.[1] In biological systems, GlcNAc is a fundamental component of glycoproteins, proteoglycans, and glycosaminoglycans like hyaluronic acid and keratan sulfate, which are crucial for cellular structure and signaling.[1][2] Its therapeutic potential in treating osteoarthritis and inflammatory bowel disease, coupled with its applications in the food and cosmetic industries, has driven the development of robust and efficient synthesis methods.[3][4] This guide provides an in-depth analysis of the primary synthetic routes to high-purity N-Acetyl-β-D-glucosamine, tailored for researchers, scientists, and professionals in drug development. We will explore the nuances of chemical, enzymatic, and chemoenzymatic methodologies, focusing on the rationale behind experimental choices to ensure both scientific rigor and practical applicability.

I. Chemical Synthesis Routes: From Precursors to Product

Chemical synthesis offers a direct and often rapid path to N-Acetyl-β-D-glucosamine. The two principal starting materials for these syntheses are chitin, its natural polymer, and D-glucosamine.

Acid Hydrolysis of Chitin

The direct hydrolysis of chitin is a primary industrial method for producing GlcNAc.[5] This process leverages strong acids, typically hydrochloric acid (HCl), to break the β-(1→4)-glycosidic bonds linking the GlcNAc units within the chitin polymer.[6]

Causality of Experimental Choices:

The choice of acid, its concentration, temperature, and reaction time are critical, interdependent parameters. Concentrated HCl is effective at depolymerizing the highly crystalline and insoluble chitin.[1] However, these harsh conditions can also lead to the de-N-acetylation of the desired product, forming glucosamine (GlcN), or even further degradation.[4] Therefore, the process must be carefully controlled to maximize the yield of GlcNAc while minimizing byproduct formation. Temperatures are typically maintained in a moderate range (e.g., 40–80 °C) to favor hydrolysis without excessive degradation.[1][4]

Limitations and Trustworthiness:

While economically viable, acid hydrolysis presents significant drawbacks. Yields can be modest (often below 65%), and the process generates substantial acidic waste, posing environmental concerns.[1][3] The harsh reaction conditions can also lead to side products, necessitating extensive purification steps to achieve the high purity required for pharmaceutical applications. The trustworthiness of this method relies on stringent process control and robust downstream purification protocols.

Experimental Protocol: Acid Hydrolysis of Chitin

-

Pre-treatment: Chitin sourced from crustacean shells (e.g., shrimp, crab) is washed, dried, and ground into a fine powder to increase the surface area for acid attack.

-

Hydrolysis: The chitin powder is suspended in a concentrated solution of hydrochloric acid (e.g., 15-36%).[1] The mixture is heated to a controlled temperature (e.g., 40-80°C) with constant stirring for a defined period (e.g., 1 hour).[4]

-

Neutralization & Filtration: The reaction is quenched by cooling and neutralized with a base (e.g., sodium hydroxide). The resulting solution is filtered to remove any unreacted chitin and other insoluble impurities.

-

Purification: The filtrate is often decolorized with activated charcoal.

-

Crystallization: N-Acetyl-β-D-glucosamine is crystallized from the purified solution, for instance, by the addition of ethanol. The crystals are then collected by filtration, washed with a cold solvent like methanol, and dried.[7]

N-Acetylation of D-Glucosamine

An alternative and often higher-yielding chemical approach starts with D-glucosamine, which can itself be produced by the harsh acid hydrolysis of chitin under more forcing conditions that remove the acetyl group.[1] The subsequent N-acetylation of D-glucosamine is a more controlled reaction.

Causality of Experimental Choices:

The most common method involves the reaction of D-glucosamine (often as the hydrochloride salt) with acetic anhydride.[6][8] The choice of solvent and base is critical. Methanol is a common solvent.[7] To proceed, the free amine of glucosamine must be available. If starting from glucosamine hydrochloride, a base is required to neutralize the HCl and liberate the free amino group. A simpler approach involves using sodium methoxide in methanol to generate a supersaturated solution of D-glucosamine, which readily reacts with acetic anhydride.[7] Pyridine can also be used as a solvent and base.[1] The reaction is typically performed at room temperature to maintain selectivity for N-acetylation over O-acetylation.

Trustworthiness and Purity:

This two-step process (chitin hydrolysis to glucosamine, then acetylation) can offer higher overall yields and purity compared to direct chitin hydrolysis for GlcNAc.[1] The N-acetylation step is highly specific under controlled conditions, leading to a cleaner product profile. A described method involving N-acetylation in pyridine with tributylamine and acetic anhydride can yield GlcNAc with ~99% purity and a yield greater than 70%.[1]

Experimental Protocol: N-Acetylation of D-Glucosamine Hydrochloride

-

Preparation of Glucosamine Free Base: D-glucosamine hydrochloride (1 equivalent) is suspended in methanol. An equivalent amount of sodium methoxide is added to generate a supersaturated solution of D-glucosamine free base.[7]

-

Acetylation: Acetic anhydride (1.5-2 equivalents) is added to the methanolic solution at room temperature with stirring.[7] The reaction is typically rapid.

-

Crystallization and Isolation: The N-Acetyl-β-D-glucosamine product crystallizes from the reaction mixture.

-

Purification: The crude product is collected by filtration, washed with cold methanol and ether, and then dried.[7] Recrystallization from water/ethanol can be performed to achieve higher purity.[7]

II. Enzymatic Synthesis: A Greener Approach

Enzymatic methods for N-Acetyl-β-D-glucosamine production are gaining prominence due to their high specificity, mild reaction conditions, and environmental compatibility.[6][8] These processes typically employ a cocktail of enzymes to hydrolyze chitin.

Core Principles and Enzyme Classes:

The enzymatic degradation of chitin to GlcNAc is a multi-step process involving several types of chitinolytic enzymes:[6][8]

-

Endochitinases: These enzymes randomly cleave internal β-(1→4)-glycosidic bonds in the chitin polymer, producing smaller oligosaccharides (chitooligosaccharides).

-

Exochitinases (or Chitobiosidases): These enzymes act on the non-reducing ends of chitin or chitooligosaccharides, releasing chitobiose (a dimer of GlcNAc).

-

β-N-Acetylglucosaminidases (NAGases) or Chitobiases: These enzymes hydrolyze chitobiose and other small oligosaccharides into the final monomer product, N-Acetyl-β-D-glucosamine.

Causality and Optimization:

The efficiency of the enzymatic hydrolysis is highly dependent on the source of the enzymes, the composition of the enzyme cocktail, and the physical state of the chitin substrate.[4] Crude enzyme preparations from microorganisms like Aeromonas hydrophila, Trichoderma viride, and Aspergillus niger have been shown to be effective.[1][3] The synergistic action of endo- and exo-chitinases with β-N-acetylglucosaminidases is crucial for achieving high yields.[4]

The crystallinity of chitin is a major barrier to enzymatic degradation.[2] β-chitin (e.g., from squid pens) is generally more susceptible to enzymatic hydrolysis than the more abundant and highly crystalline α-chitin (from crustacean shells) due to its more open structure.[1][2] Pre-treatment of chitin to reduce its crystallinity, such as milling or conversion to colloidal chitin, can significantly enhance enzyme accessibility and reaction rates.

Experimental Protocol: Enzymatic Hydrolysis of Chitin

-

Substrate Preparation: β-chitin from squid pens is milled to a fine powder (e.g., 50 μm).[9]

-

Enzyme Preparation: A crude enzyme mixture containing chitinolytic activities is prepared from the cultivation of a suitable microorganism, such as Aspergillus sp.[9]

-

Hydrolysis: The milled chitin is suspended in a buffered solution (e.g., pH 4 with 2M acetic acid). The crude enzyme solution is added (e.g., 22 Units per gram of chitin).[9] The reaction mixture is incubated at a controlled temperature (e.g., 45°C) with agitation for an extended period (e.g., 2 days).[9]

-

Enzyme Deactivation and Filtration: The reaction is terminated by heating to denature the enzymes. The mixture is then filtered to remove solid residues.

-

Purification and Isolation: The aqueous solution containing GlcNAc is decolorized with activated charcoal. The product is then isolated by precipitation with ethanol, filtered, and dried.[9]

III. Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both approaches.[10][11] This strategy can improve yields, reduce waste, and allow for the synthesis of specific derivatives.

A common chemoenzymatic route involves a mild chemical pre-treatment of chitin to increase its susceptibility to subsequent enzymatic hydrolysis.[10] This can be more environmentally benign than full acid hydrolysis. Another important application is the synthesis of GlcNAc derivatives. For example, N-Acetyl-d-neuraminic acid (Neu5Ac) can be synthesized from GlcNAc in a two-step process: an initial base-catalyzed epimerization of GlcNAc to N-acetyl-d-mannosamine (ManNAc), followed by an enzymatic condensation of ManNAc with pyruvate catalyzed by Neu5Ac aldolase.[12][13]

IV. Comparative Analysis of Synthesis Methods

| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Advantages | Disadvantages |

| Acid Hydrolysis | Chitin | Concentrated HCl | < 65%[1] | Economical, rapid[1] | Low yield, acidic waste, byproduct formation, harsh conditions[1][3] |

| N-Acetylation | D-Glucosamine | Acetic Anhydride, Base | > 70%[1] | High yield, high purity, controlled reaction[1] | Requires pre-synthesized glucosamine, use of organic solvents[1] |

| Enzymatic Hydrolysis | Chitin | Chitinases, β-N-acetylglucosaminidases | 75-100% (substrate dependent)[2][3] | High specificity, mild conditions, environmentally friendly, "natural" product[6][14] | Slower reaction rates, enzyme cost, substrate crystallinity can be a barrier[1][2] |

| Microbial Fermentation | Glucose, Glycerol | Genetically engineered microorganisms (e.g., E. coli) | High Titer (e.g., 179.7 g/L)[8] | Uses simple carbon sources, avoids shellfish allergens, sustainable[15][16] | Requires complex genetic engineering and fermentation optimization[1][2] |

V. Synthesis Workflows

Chemical Synthesis Workflow

Caption: Chemical synthesis pathways for N-Acetyl-β-D-glucosamine.

Enzymatic Synthesis Workflow

Caption: Generalized workflow for enzymatic production of GlcNAc from chitin.

Conclusion

The synthesis of N-Acetyl-β-D-glucosamine can be achieved through several distinct methodologies, each with its own set of advantages and challenges. Traditional chemical synthesis via acid hydrolysis of chitin remains an economically important route, though it is hampered by environmental concerns and moderate yields. The N-acetylation of D-glucosamine offers a more controlled and higher-yielding chemical alternative. The future of GlcNAc production, however, is increasingly pointing towards biocatalytic and fermentative methods. Enzymatic hydrolysis provides a green, highly specific route to a "natural" product, with yields improving as more efficient enzyme cocktails and substrate pre-treatments are developed. For large-scale, sustainable production, microbial fermentation using genetically engineered strains presents a powerful pathway, decoupling production from traditional crustacean waste streams. The selection of the optimal synthesis strategy will ultimately depend on the desired scale of production, purity requirements, cost considerations, and environmental impact tolerance.

References

-

Bhuvanachandra, B., & Podile, A. R. (2020). Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. Frontiers in Bioengineering and Biotechnology, 8, 637. [Link]

- Bohlman, J. A., et al. (2004). N-acetyl-D-glucosamine and process for producing N-acetyl-D-glucosamine.

-

Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine Drugs, 8(9), 2493–2516. [Link]

-

Chen, X., et al. (2010). Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase. Applied and Environmental Microbiology, 76(5), 1499-1505. [Link]

-

Chen, Y. A., et al. (2011). N-Acetyl Glucosamine Obtained from Chitin by Chitin Degrading Factors in Chitinbacter tainanesis. Molecules, 16(11), 9589-9600. [Link]

-

Sashiwa, H., et al. (2001). Production of N-Acetyl-D-glucosamine from .BETA.Chitin by Enzymatic Hydrolysis. Chemistry Letters, 30(4), 308-309. [Link]

- Dorr, B. M., & Trogler, F. (1998). Process for producing n-acetyl-d-glucosamine.

-

Ghorbani, M., et al. (2016). Enzymatic Production of N-Acetyl-D-Glucosamine from Chitin Using Crude Enzyme Preparation of Aeromonas sp. PTCC1691. Science Alert, 11(1), 1-8. [Link]

-

Ghosh, S., et al. (2022). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. Journal of Industrial Microbiology and Biotechnology, 49(5). [Link]

-

Ghosh, S., et al. (2022). Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review. PubMed Central. [Link]

-

Sashiwa, H., et al. (2001). Production of N-Acetyl-D-glucosamine from β-Chitin by Enzymatic Hydrolysis. Chemistry Letters, 30(4), 308-309. [Link]

- Horiuchi, T., et al. (2012). Method for fermentative production of n-acetyl-d-glucosamine by microorganism.

-

Devdhar, M., & Darge, T. (2012). Method for producing N-acetyl-D-glucosamine. US Patent Application 2012/0264929. [Link]

- Various Authors. (1997). Process for the preparation of N-acetyl-D-glucosamine.

-

Inouye, Y., et al. (1955). A Simplified Preparation of N-Acetyl-D-glucosamine. Bulletin of the Institute for Chemical Research, Kyoto University, 33(6), 270-271. [Link]

-

Various Authors. (2013). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. National Institutes of Health. [Link]

-

Bhuvanachandra, B., & Podile, A. R. (2020). Chemoenzymatic Production and Engineering of Chitooligosaccharides and N-acetyl Glucosamine for Refining Biological Activities. ResearchGate. [Link]

-

Zhang, X., et al. (2024). Efficient Production of N-Acetyl-β-D-Glucosamine from Shrimp Shell Powder Using Chitinolytic Enzyme Cocktail with β-N-Acetylglucosaminidase from Domesticated Microbiome Metagenomes. MDPI. [Link]

-

Various Authors. (2013). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. PubMed Central. [Link]

-

Setthakaset, C., et al. (2008). Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. Journal of Metals, Materials and Minerals, 18(2), 59-63. [Link]

-

Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. ResearchGate. [Link]

-

Chen, X., et al. (2010). Chemoenzymatic Synthesis of N-Acetyl-d-Neuraminic Acid from N-Acetyl-d-Glucosamine by Using the Spore Surface-Displayed N-Acetyl-d-Neuraminic Acid Aldolase. ASM Journals. [Link]

-

Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. MDPI. [Link]

-